Dunnione

Catalog No.
S526718
CAS No.
33404-57-8
M.F
C15H14O3
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dunnione

CAS Number

33404-57-8

Product Name

Dunnione

IUPAC Name

(2R)-2,3,3-trimethyl-2H-benzo[g][1]benzofuran-4,5-dione

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C15H14O3/c1-8-15(2,3)11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-8/h4-8H,1-3H3/t8-/m1/s1

InChI Key

WGENOABUKBFVAA-MRVPVSSYSA-N

SMILES

CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C

Solubility

Soluble in DMSO

Synonyms

Dunnione; dl-Dunnione; (+/-)-Dunnione

Canonical SMILES

CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C

Isomeric SMILES

C[C@@H]1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C

Description

The exact mass of the compound Dunnione is 242.0943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95403. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. It belongs to the ontological category of naphthofuran in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

While information about the specific scientific research applications of Dunnione is currently limited, some clues can be gleaned from its being offered by a chemical supplier (). This suggests Dunnione might be a novel compound with interesting properties that researchers are only beginning to explore. Here are some potential areas where Dunnione could be investigated:

  • Material Science: Dunnione's unique structure and properties could be of interest for material scientists. They might explore its potential use in developing new materials with specific electronic, optical, or mechanical properties.
  • Drug Discovery: Researchers might investigate Dunnione's potential biological activity. This could involve testing it against various cell lines or biological targets to see if it has any therapeutic effects. If it shows promise, further research could explore its potential as a new drug lead.
  • Chemical Biology: Dunnione's structure might be useful as a tool in chemical biology research. Scientists could use it to probe biological processes or study protein-protein interactions.

Dunnione is a naturally occurring naphthoquinone compound with the chemical formula C11H8O2C_{11}H_8O_2 and a CAS number of 521-49-3. It is derived from the plant Streptocarpus dunnii and exhibits a distinctive bicyclic structure that is characteristic of naphthoquinones. Dunnione has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry, where it acts as a substrate for various enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and NQO2 .

  • Reduction Reactions: Dunnione can be reduced to its hydroquinone form by NAD(P)H:quinone oxidoreductase, which plays a crucial role in its biological activity. This reduction is often followed by auto-oxidation, leading to the regeneration of dunnione and the production of reactive oxygen species (ROS), such as superoxide radicals .
  • Alkali Treatment: When treated with aqueous alkali, dunnione undergoes rearrangement reactions that modify its structure, leading to different derivatives that may exhibit varying biological properties .

Dunnione exhibits a range of biological activities:

  • Antimalarial Properties: Studies have shown that dunnione derivatives possess antiplasmodial activity, making them potential candidates for malaria treatment. The mechanism involves the generation of oxidative stress within the malaria parasite through ROS production .
  • Effects on Seed Germination: Dunnione has been observed to influence seed germination in plants by affecting redox cycling and ROS production, indicating its role in plant physiology .
  • Anti-inflammatory Effects: At specific dosages, dunnione has been reported to prevent inflammatory cytokine production, suggesting therapeutic potential in inflammatory diseases .

Dunnione can be synthesized through various methods:

  • Natural Extraction: It is primarily extracted from Streptocarpus dunnii, where it occurs naturally.
  • Chemical Synthesis: Synthetic approaches typically involve the condensation of appropriate precursors followed by oxidation steps to form the naphthoquinone structure. For example, Bian et al. have detailed methods for synthesizing dunnione and its analogues through multi-step organic reactions involving quinone substrates .

Dunnione has several applications across different fields:

  • Pharmaceuticals: Due to its antimalarial and anti-inflammatory properties, dunnione is being explored as a lead compound in drug development for treating malaria and inflammatory disorders.
  • Agriculture: Its effects on seed germination position dunnione as a potential natural herbicide or growth regulator in agricultural practices.

Research into the interactions of dunnione with various biological systems has revealed:

  • Enzyme Substrates: Dunnione acts as a substrate for enzymes like NQO1 and NQO2, which are involved in detoxifying quinones and generating oxidative stress .
  • Reactive Oxygen Species Generation: The redox cycling of dunnione leads to the production of ROS, which can have both beneficial effects (in terms of inducing apoptosis in cancer cells) and detrimental effects (causing oxidative damage) .

Several compounds share structural similarities with dunnione. Here are some notable examples:

Compound NameStructure TypeUnique Features
MenadioneNaphthoquinoneKnown for its role in vitamin K synthesis
β-LapachoneNaphthoquinoneExhibits strong anticancer properties
JugloneNaphthoquinoneExhibits allelopathic properties
LawsoneNaphthoquinoneUsed as a dye and exhibits antimicrobial activity

Uniqueness of Dunnione

Dunnione's uniqueness lies in its specific biological activities, particularly its dual role in both promoting oxidative stress to combat parasites and influencing plant growth processes. Unlike other naphthoquinones, its distinct structural features allow for varied interactions with biological targets, making it an intriguing subject for further research in medicinal chemistry and agricultural science.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

242.094294304 g/mol

Monoisotopic Mass

242.094294304 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V54U6YS3C9

Other CAS

33404-57-8
87402-65-1

Wikipedia

Dunnione

Dates

Modify: 2023-08-15
1: Bian J, Xu L, Deng B, Qian X, Fan J, Yang X, Liu F, Xu X, Guo X, Li X, Sun H, You Q, Zhang X. Synthesis and evaluation of (±)-dunnione and its ortho-quinone analogues as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1). Bioorg Med Chem Lett. 2015 Mar 15;25(6):1244-8. doi: 10.1016/j.bmcl.2015.01.057. Epub 2015 Jan 31. PubMed PMID: 25677663.
2: Park D, Jo IG, Jang JY, Kwak TH, Yoo SK, Jeon JH, Choi EK, Joo SS, Kim O, Kim YB. A Dunnione Compound MB12662 Improves Cisplatin-Induced Tissue Injury and Emesis. Biomol Ther (Seoul). 2015 Sep;23(5):449-57. doi: 10.4062/biomolther.2015.034. Epub 2015 Sep 1. PubMed PMID: 26336585; PubMed Central PMCID: PMC4556205.
3: Jo IG, Park D, Kyung J, Kim D, Cai J, Kim J, Kwak TH, Yoo SK, Jeong HS, Kim YB. Inhibitory effects of a β-dunnione compound MB12662 on gastric secretion and ulcers. Lab Anim Res. 2013 Sep;29(3):178-81. doi: 10.5625/lar.2013.29.3.178. Epub 2013 Sep 27. PubMed PMID: 24106514; PubMed Central PMCID: PMC3791353.
4: Pandit A, Kim HJ, Oh GS, Shen A, Lee SB, Khadka D, Lee S, Shim H, Yang SH, Cho EY, Kwon KB, Kwak TH, Choe SK, Park R, So HS. Dunnione ameliorates cisplatin-induced small intestinal damage by modulating NAD(+) metabolism. Biochem Biophys Res Commun. 2015 Nov 27;467(4):697-703. doi: 10.1016/j.bbrc.2015.10.081. Epub 2015 Oct 21. PubMed PMID: 26498527.
5: Kim HJ, Pandit A, Oh GS, Shen A, Lee SB, Khadka D, Lee S, Shim H, Yang SH, Cho EY, Kwak TH, Choe SK, Park R, So HS. Dunnione ameliorates cisplatin ototoxicity through modulation of NAD(+) metabolism. Hear Res. 2016 Mar;333:235-246. doi: 10.1016/j.heares.2015.08.017. Epub 2015 Sep 1. PubMed PMID: 26341473.
6: Inagaki R, Ninomiya M, Tanaka K, Koketsu M. Synthesis, Characterization, and Antileukemic Properties of Naphthoquinone Derivatives of Lawsone. ChemMedChem. 2015 Aug;10(8):1413-23. doi: 10.1002/cmdc.201500189. Epub 2015 Jun 18. PubMed PMID: 26088596.
7: Scharf DR, Verdan MH, Ribeiro MA, Simionatto EL, Sá EL, Salvador MJ, Barison A, Stefanello ME. Naphthochromenes and Related Constituents from the Tubers of Sinningia allagophylla. J Nat Prod. 2016 Apr 22;79(4):792-8. doi: 10.1021/acs.jnatprod.5b00799. Epub 2016 Apr 4. PubMed PMID: 27043314.
8: Verdan MH, Koolen HH, Salvador MJ, Barison A, Stefanello ME. A new naphthoquinone from Sinningia leucotricha (Gesneriaceae). Nat Prod Commun. 2015 Apr;10(4):625-6. PubMed PMID: 25973493.
9: Verdan MH, Ehrenfried CA, Scharf DR, Cervi AC, Salvadore MJ, Barison A, Stefanello EA. Chemical Constituents from Sinningia canescens and S. warmingii. Nat Prod Commun. 2014 Oct;9(10):1535-7. PubMed PMID: 25522555.
10: Sheridan H, Nestor C, O'Driscoll L, Hook I. Isolation, structure elucidation, and cytotoxic evaluation of furanonaphthoquinones from in vitro plantlets and cultures of Streptocarpus dunnii. J Nat Prod. 2011 Jan 28;74(1):82-5. doi: 10.1021/np100358a. Epub 2010 Dec 21. PubMed PMID: 21174407.
11: Khambay BP, Batty D, Jewess PJ, Bateman GL, Hollomon DW. Mode of action and pesticidal activity of the natural product dunnione and of some analogues. Pest Manag Sci. 2003 Feb;59(2):174-82. PubMed PMID: 12587871.
12: Céspedes CL, Salazar JR, Ariza-Castolo A, Yamaguchi L, Avila JG, Aqueveque P, Kubo I, Alarcón J. Biopesticides from plants: Calceolaria integrifolia s.l. Environ Res. 2014 Jul;132:391-406. doi: 10.1016/j.envres.2014.04.003. Epub 2014 Jun 2. PubMed PMID: 24893349.
13: Cai XH, Luo XD, Zhou J, Hao XJ. Quinones from Chirita eburnea. J Nat Prod. 2005 May;68(5):797-9. PubMed PMID: 15921435.
14: Muñoz E, Avila JG, Alarcón J, Kubo I, Werner E, Céspedes CL. Tyrosinase inhibitors from Calceolaria integrifolia s.l.: Calceolaria talcana aerial parts. J Agric Food Chem. 2013 May 8;61(18):4336-43. doi: 10.1021/jf400531h. Epub 2013 Apr 30. PubMed PMID: 23607420.
15: Cespedes CL, Muñoz E, Salazar JR, Yamaguchi L, Werner E, Alarcon J, Kubo I. Inhibition of cholinesterase activity by extracts, fractions and compounds from Calceolaria talcana and C. integrifolia (Calceolariaceae: Scrophulariaceae). Food Chem Toxicol. 2013 Dec;62:919-26. PubMed PMID: 24416779.
16: Cespedes CL, Muñoz E, Salazar JR, Yamaguchi L, Werner E, Alarcon J, Kubo I. Inhibition of cholinesterase activity by extracts, fractions and compounds from Calceolaria talcana and C. integrifolia (Calceolariaceae: Scrophulariaceae). Food Chem Toxicol. 2013 Oct 25. pii: S0278-6915(13)00702-3. doi: 10.1016/j.fct.2013.10.027. [Epub ahead of print] PubMed PMID: 24513062.
17: Piovano M, Garbarino J, Tomassini L, Nicoletti M. Cyclohexanones from Mimulus glabratus and M. luteus. Nat Prod Commun. 2009 Dec;4(12):1637-8. PubMed PMID: 20120096.
18: Wang MY, Gong MX, Zhang D, Yang L. A new beta-naphthalenecarboxylic acid biglycoside from Chirita longgangensis var. hongyao. Yao Xue Xue Bao. 2011 Feb;46(2):179-82. PubMed PMID: 21539150.
19: Dolan ME, Frydman B, Thompson CB, Diamond AM, Garbiras BJ, Safa AR, Beck WT, Marton LJ. Effects of 1,2-naphthoquinones on human tumor cell growth and lack of cross-resistance with other anticancer agents. Anticancer Drugs. 1998 Jun;9(5):437-48. PubMed PMID: 9660542.
20: Planchon SM, Wuerzberger-Davis SM, Pink JJ, Robertson KA, Bornmann WG, Boothman DA. Bcl-2 protects against beta-lapachone-mediated caspase 3 activation and apoptosis in human myeloid leukemia (HL-60) cells. Oncol Rep. 1999 May-Jun;6(3):485-92. PubMed PMID: 10203579.

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